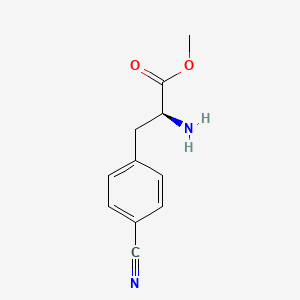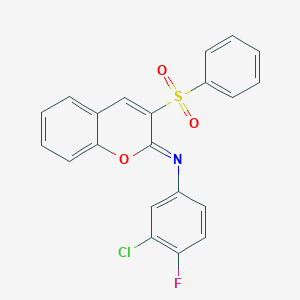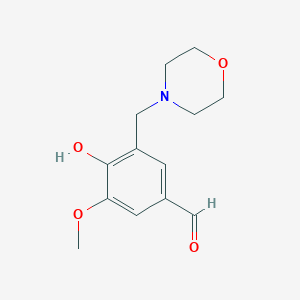
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an imidazole ring . Pyrazole and imidazole rings are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazole derivative with an imidazole derivative . For example, the compound “1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a 5-methyl-1-phenyl-1H-pyrazol-4-yl group and a 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl group. The pyrazole and imidazole rings are five-membered heterocyclic moieties that contain nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The pyrazole and imidazole rings, in particular, can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has a high molecular weight due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazole and imidazole rings may confer basic properties .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, which are part of the compound’s structure, have been reported to show antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial drugs.
Antimycobacterial Activity
The compound could also have potential antimycobacterial properties. This is based on the reported antimycobacterial activity of imidazole derivatives .
Anti-inflammatory Activity
Imidazole derivatives have been reported to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
The compound could potentially be used in the development of antitumor drugs, given that imidazole derivatives have been reported to show antitumor activity .
Antidiabetic Activity
Imidazole derivatives have been reported to possess antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.
Anti-allergic Activity
The compound could potentially be used in the treatment of allergies, given that imidazole derivatives have been reported to show anti-allergic activity .
Antipyretic Activity
Imidazole derivatives have been reported to possess antipyretic properties . This suggests that the compound could potentially be used in the treatment of fever.
Antiviral Activity
The compound could potentially be used in the development of antiviral drugs, given that imidazole derivatives have been reported to show antiviral activity .
Future Directions
properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-13-16(10-20-23(13)14-6-4-3-5-7-14)17(24)22-11-15(12-22)27(25,26)18-19-8-9-21(18)2/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCDMCZYQVQVQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=NC=CN4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2390608.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)


![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2390616.png)
![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)
![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)



![Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2390628.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)